1-(2-Furylmethyl)-4-piperidinamine dihydrochloride
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Overview
Description
Scientific Research Applications
1-(2-Furylmethyl)-4-piperidinamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving cellular processes and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as yc-1 (lificiguat, 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole), have been explored for their bioactivities . These include stimulation of platelet-soluble guanylate cyclase and inhibition of hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Mode of Action
Similar compounds like yc-1 have shown to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cgmp levels . They also inhibit HIF-1 and NF-κB , which are critical in various cellular processes, including inflammation and immune response.
Biochemical Pathways
Compounds like yc-1, which have similar structures, are known to affect the guanylate cyclase-cgmp pathway . This pathway plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and neurotransmission .
Result of Action
Similar compounds like yc-1 have shown to exhibit antiplatelet activity, anticancer activities, and inhibition of retinal neovascularization .
Preparation Methods
The synthesis of 1-(2-Furylmethyl)-4-piperidinamine dihydrochloride involves several steps. One common method includes the reaction of 2-furylmethylamine with 4-piperidone under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Furylmethyl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Comparison with Similar Compounds
1-(2-Furylmethyl)-4-piperidinamine dihydrochloride can be compared to other similar compounds, such as:
Furfural: An organic compound derived from biomass, used in the production of various chemicals.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and renewable chemicals. These compounds share some structural similarities but differ in their specific applications and chemical properties.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Furylmethyl)-4-piperidinamine dihydrochloride involves the reaction of 2-furylacetonitrile with piperidine followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-furylacetonitrile", "piperidine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-furylacetonitrile in ethanol and add piperidine. Heat the mixture to reflux for several hours.", "Step 2: Cool the mixture and add sodium borohydride. Stir the mixture for several hours.", "Step 3: Acidify the mixture with hydrochloric acid and extract the product with a suitable solvent.", "Step 4: Purify the product by recrystallization from a suitable solvent to obtain 1-(2-Furylmethyl)-4-piperidinamine dihydrochloride." ] } | |
CAS No. |
1185293-46-2 |
Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;/h1-2,7,9H,3-6,8,11H2;1H |
InChI Key |
LMSJINQDWBJUSO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N)CC2=CC=CO2.Cl.Cl |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CO2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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